![molecular formula C11H11N3O B3033720 2-氰基-N'-[(1E)-2-苯乙叉基]乙酰肼 CAS No. 115163-89-8](/img/structure/B3033720.png)

2-氰基-N'-[(1E)-2-苯乙叉基]乙酰肼

描述

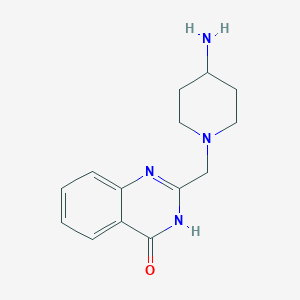

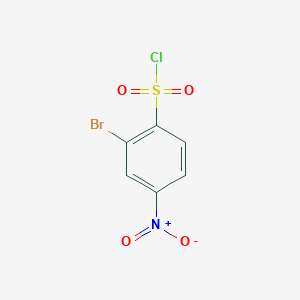

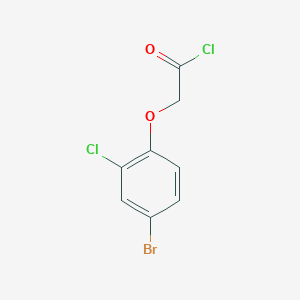

2-Cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group and a hydrazide moiety, which are reactive sites for further chemical transformations. This compound is structurally related to several other derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide derivatives typically involves the condensation of cyanoaceto-hydrazide with different aldehydes or ketones. For instance, the condensation of isatin with cyanoaceto-hydrazide in refluxing 1,4-dioxane leads to the formation of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide derivatives . Similarly, the reaction of cyanoethanoic acid hydrazide with 9-fluorenone results in the formation of 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, which can undergo further heterocyclization reactions . These synthetic routes are versatile and allow for the introduction of various substituents, enabling the creation of a diverse array of compounds.

Molecular Structure Analysis

The molecular structure of 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide and its derivatives is confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. Single crystal X-ray diffraction studies have revealed that these compounds often display trans configurations with respect to the C=N double bonds . The crystal structures are typically stabilized by N–H···O hydrogen bonds and weak π···π interactions, which contribute to the overall stability and solid-state packing of the molecules.

Chemical Reactions Analysis

The reactivity of 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide derivatives is exploited in the synthesis of various heterocyclic compounds. These derivatives can react with electrophilic and nucleophilic reagents to afford novel heterocyclic compounds and spirooxoindoles . The presence of the cyano and hydrazide groups makes these compounds versatile intermediates for the construction of complex molecular architectures, including pyrazoles, bipyridines, and other nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide derivatives are closely related to their molecular structure. Quantum mechanical studies using Density Functional Theory (DFT) provide insights into the electronic properties of these molecules, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the molecular electrostatic potential (MESP) contours . These properties are important for understanding the reactivity and potential applications of these compounds as anticancer agents, corrosion inhibitors, and in other fields .

科学研究应用

合成和抗菌评估

2-氰基-N'-[(1E)-2-苯乙叉基]乙酰肼已被用作合成具有潜在抗菌活性的各种衍生物的关键中间体。研究表明合成含酰肼部分的新型二硫杂环、噻吩、香豆素、2-吡啶酮和其他相关产物。这些化合物已被评估其抗菌特性 (Mahmoud et al., 2017)。

在杂环化合物合成中的用途

该化合物在合成新型杂环化合物和螺氧吲哚方面发挥了重要作用,表明其在有机化学和药物研究领域的重要性 (Mahmoud et al., 2013)。

缓蚀

在材料科学领域,2-氰基-N'-[(1E)-2-苯乙叉基]乙酰肼已被探索为镀锌钢和不锈钢在酸性环境中的缓蚀剂。此应用展示了其在工业和工程环境中的潜力 (Gaber, 2021)。

量子力学研究

该分子已使用密度泛函理论 (DFT) 进行了详细的量子力学研究,提供了对其电子性质的见解。此类研究对于理解该分子在科学和技术各个领域的潜在应用至关重要 (Singh et al., 2019)。

晶体结构分析

已经对 2-氰基-N'-[(1E)-2-苯乙叉基]乙酰肼衍生物的晶体结构进行了分析,为理解其化学性质和在晶体学和材料科学中的潜在应用提供了有价值的信息 (Zhou & Ma, 2012)。

非线性光学参数

该化合物及其衍生物已被研究其非线性光学性质,这对于光限制器和开关等光学器件的应用至关重要 (Naseema et al., 2010)。

未来方向

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research could be to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

属性

IUPAC Name |

2-cyano-N-[(E)-2-phenylethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-8-6-11(15)14-13-9-7-10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H,14,15)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIQHVZXNPYRRV-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=NNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=N/NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)